N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene reacts with a suitable nucleophile.
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide.
Methoxylation: The methoxy group is typically introduced by methylation of a hydroxyl group using methyl iodide or dimethyl sulfate.
Amidation: The final step involves the formation of the amide bond by reacting the benzooxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride.
Substitution: The chloro and bromo substituents can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Hydroxy derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the chloro and bromo groups.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the presence of the benzooxazole ring.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or DNA. The benzooxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The chloro and bromo substituents can enhance the compound’s binding affinity to its targets, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(5-Benzooxazol-2-yl-2-chloro-phenyl)-5-bromo-2-hydroxy-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(5-Benzooxazol-2-yl-2-chloro-phenyl)-5-bromo-2-ethoxy-benzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the methoxy group can influence its electronic properties and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H14BrClN2O3 |
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Molecular Weight |
457.7g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C21H14BrClN2O3/c1-27-18-9-7-13(22)11-14(18)20(26)24-17-10-12(6-8-15(17)23)21-25-16-4-2-3-5-19(16)28-21/h2-11H,1H3,(H,24,26) |
InChI Key |
ADYIQYBWFGGOEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
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